molecular formula C15H24N4O3S B2693029 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline CAS No. 727982-67-4

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline

Cat. No.: B2693029
CAS No.: 727982-67-4
M. Wt: 340.44
InChI Key: XNGVDJKFWJAKKD-UHFFFAOYSA-N
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Description

2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline is a complex organic compound that features both piperazine and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline typically involves multi-step organic reactions. One common approach might include:

    Formation of the piperazine ring: Starting from a suitable precursor, the piperazine ring can be formed through cyclization reactions.

    Introduction of the morpholine group: This can be achieved through nucleophilic substitution reactions where a morpholine derivative is introduced.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or piperazine moieties.

    Reduction: Reduction reactions could be used to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify substituents on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halides for nucleophilic substitution or electrophiles for electrophilic aromatic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could yield various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

Biologically, compounds with piperazine and morpholine groups are often investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicine, such compounds might be explored for their potential therapeutic effects, including as anti-cancer or anti-inflammatory agents.

Industry

Industrially, these compounds could be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline would depend on its specific application. Generally, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylpiperazin-1-yl)aniline: Lacks the morpholine and sulfonyl groups.

    5-(Morpholine-4-sulfonyl)aniline: Lacks the piperazine group.

    2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)benzene: Similar structure but with different functional groups.

Uniqueness

The uniqueness of 2-(4-Methylpiperazin-1-yl)-5-(morpholine-4-sulfonyl)aniline lies in its combination of functional groups, which can confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-methylpiperazin-1-yl)-5-morpholin-4-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3S/c1-17-4-6-18(7-5-17)15-3-2-13(12-14(15)16)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGVDJKFWJAKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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